molecular formula C5H4N2O5 B2954790 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 89282-14-4

1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B2954790
CAS No.: 89282-14-4
M. Wt: 172.096
InChI Key: IMIYZZJJQRVOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound with the molecular formula C5H4N2O5 and a molecular weight of 172.1 g/mol . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its significant role in various biochemical and industrial applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the reaction of uracil derivatives under specific conditions. One common method includes the use of hydrazone derivatives, which are heated in a suitable solvent like dimethylformamide (DMF) to yield the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

    Uracil: The parent compound, which lacks the hydroxy and carboxylic acid groups.

    Thymine: A methylated derivative of uracil found in DNA.

    Cytosine: Another pyrimidine nucleobase with an amino group at the 4-position.

The uniqueness of this compound lies in its additional functional groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-hydroxy-2,4-dioxopyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O5/c8-3-2(4(9)10)1-7(12)5(11)6-3/h1,12H,(H,9,10)(H,6,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIYZZJJQRVOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.